(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

CAS No.: 62100-28-1

Cat. No.: VC7812020

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62100-28-1 |

|---|---|

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 2-(1-methylidene-3-oxoisoindol-2-yl)acetic acid |

| Standard InChI | InChI=1S/C11H9NO3/c1-7-8-4-2-3-5-9(8)11(15)12(7)6-10(13)14/h2-5H,1,6H2,(H,13,14) |

| Standard InChI Key | FRPPZAYXMSWNOB-UHFFFAOYSA-N |

| SMILES | C=C1C2=CC=CC=C2C(=O)N1CC(=O)O |

| Canonical SMILES | C=C1C2=CC=CC=C2C(=O)N1CC(=O)O |

Introduction

Chemical Identity and Nomenclature

Molecular and Structural Identity

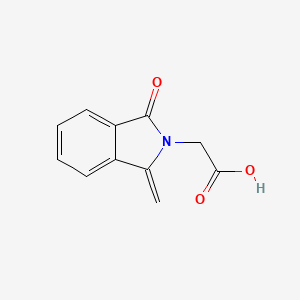

(1-Methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is systematically named 2-(1-methylidene-3-oxoisoindol-2-yl)acetic acid under IUPAC nomenclature. Its molecular structure comprises an isoindole ring system fused with a methylene group at the 1-position and a ketone at the 3-position, while the acetic acid moiety is attached to the nitrogen atom at the 2-position . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 62100-28-1 | |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| SMILES Notation | C=C1C2=CC=CC=C2C(=O)N1CC(=O)O | |

| InChI Key | FRPPZAYXMSWNOB-UHFFFAOYSA-N |

The compound’s canonical SMILES string and InChIKey confirm its unique stereoelectronic configuration, which influences its reactivity and intermolecular interactions .

| Supplier | Catalog Number | Purity | Size |

|---|---|---|---|

| Alfa Chemistry | ACM62100281 | 96% | Inquiry |

| VulcanChem | VC7812020 | N/A | Custom |

| UniChemist | N/A | N/A | Bulk |

UniChemist’s production facilities in Henan, Shanxi, and Shandong provinces enable large-scale synthesis, highlighting industrial demand .

Structural and Physicochemical Properties

Core Structural Features

The isoindole scaffold consists of a benzene ring fused to a pyrrole moiety, with a methylene group (=CH₂) at position 1 and a ketone (=O) at position 3 . The acetic acid substituent at position 2 introduces both hydrophilicity and hydrogen-bonding capacity, making the compound amphiphilic . Key structural attributes include:

-

Conjugated π-system: The isoindole ring and methylene group create an extended conjugated network, potentially enabling applications in optoelectronics.

-

Carboxylic acid functionality: Facilitates salt formation, esterification, and participation in supramolecular assemblies .

Physicochemical Data

Experimental and computed physicochemical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Density | 1.387 g/cm³ | |

| Flashpoint | 231.36°C | |

| LogP (Partition Coefficient) | 1.1356 | |

| Polar Surface Area (PSA) | 57.61 Ų |

The relatively low LogP value suggests moderate lipophilicity, while the high PSA indicates significant polarity due to the carboxylic acid and ketone groups .

Synthesis and Derivatives

Structural Analogues

A methyl-substituted derivative, 1,3-dihydro-α-methyl-1-methylene-3-oxo-2H-isoindole-2-acetic acid (CAS 62100-29-2), demonstrates the compound’s derivatization potential . With a molecular formula of C₁₂H₁₁NO₃ and a purity of 98%, this analogue highlights opportunities for structural optimization in drug discovery .

Applications in Research and Industry

Medicinal Chemistry

The compound’s isoindole core is a privileged structure in drug design, often associated with kinase inhibition and antimicrobial activity. Potential therapeutic applications include:

-

Anticancer agents: The conjugated system may intercalate DNA or inhibit topoisomerases.

-

Anti-inflammatory drugs: Carboxylic acid groups can target cyclooxygenase (COX) enzymes.

Materials Science

The compound’s π-conjugated system and functional groups enable its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume